molecular formula C17H14N2O4 B2802195 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide CAS No. 1448047-69-5

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide

Cat. No.: B2802195
CAS No.: 1448047-69-5
M. Wt: 310.309
InChI Key: SWMPXMQXSZZROM-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and an appropriate base.

    Amidation: The carboxylic acid group on the isoxazole ring can be converted to the carboxamide using an amine (2-hydroxyaniline) and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, forming benzaldehyde derivatives.

    Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring opening or amine formation.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the isoxazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group could yield benzaldehyde, while reduction of the isoxazole ring could lead to an open-chain amine derivative.

Scientific Research Applications

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, possibly as an enzyme inhibitor or receptor modulator.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-4-carboxamide
  • 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxylic acid
  • 3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-methylcarboxamide

Uniqueness

3-(benzyloxy)-N-(2-hydroxyphenyl)isoxazole-5-carboxamide may exhibit unique properties compared to similar compounds due to the specific positioning of functional groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-14-9-5-4-8-13(14)18-17(21)15-10-16(19-23-15)22-11-12-6-2-1-3-7-12/h1-10,20H,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMPXMQXSZZROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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